7-Hydroxy Debrisoquin
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Overview
Description
7-Hydroxy Debrisoquin is a derivative of debrisoquine, a compound known for its role in pharmacogenetic studies. Debrisoquine is an antihypertensive drug that is frequently used for phenotyping the cytochrome P450 2D6 enzyme, a drug-metabolizing enzyme . The hydroxylation of debrisoquine to form this compound is a key metabolic pathway, making this compound significant in the study of drug metabolism and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Debrisoquin typically involves the hydroxylation of debrisoquine. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 2D6 or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes where debrisoquine is exposed to cytochrome P450 2D6 in bioreactors. This method ensures high specificity and yield of the hydroxylated product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Debrisoquin primarily undergoes oxidation reactions. The hydroxyl group can be further oxidized to form various metabolites. It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, cytochrome P450 2D6 enzyme.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed: The major products formed from the reactions of this compound include various oxidized metabolites and substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
7-Hydroxy Debrisoquin is extensively used in scientific research, particularly in the fields of pharmacogenetics and drug metabolism. Its primary application is in the phenotyping of the cytochrome P450 2D6 enzyme, which is crucial for understanding individual variations in drug metabolism . Additionally, it is used in studies related to enzyme kinetics, drug-drug interactions, and the development of personalized medicine .
In biology and medicine, this compound serves as a biomarker for the activity of cytochrome P450 2D6, aiding in the diagnosis of metabolic disorders and the optimization of drug therapy . In the industry, it is used in the development and testing of new pharmaceuticals, ensuring that drugs are metabolized efficiently and safely .
Mechanism of Action
The mechanism of action of 7-Hydroxy Debrisoquin involves its interaction with the cytochrome P450 2D6 enzyme. It acts as a substrate for this enzyme, undergoing hydroxylation to form various metabolites . This interaction helps in understanding the enzyme’s activity and its role in drug metabolism. The molecular targets include the active site of cytochrome P450 2D6, where the hydroxylation reaction occurs .
Comparison with Similar Compounds
Debrisoquine: The parent compound, used for phenotyping cytochrome P450 2D6.
Guanethidine: Another antihypertensive drug with similar pharmacological effects.
Guanoxan and Guanadrel: Compounds with similar guanidine structures and pharmacological properties.
Uniqueness: 7-Hydroxy Debrisoquin is unique due to its specific role in the hydroxylation pathway of debrisoquine metabolism. This makes it a valuable tool in pharmacogenetic studies and drug metabolism research .
Properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-1-2-9(14)5-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVRXMHGWNGANF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857743 |
Source
|
Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70746-06-4 |
Source
|
Record name | 3,4-Dihydro-7-hydroxy-2(1H)-isoquinolinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70746-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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